An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Building Block
3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of organic synthesis.[1] Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, offers a rich landscape for chemical transformations. The steric and electronic interplay between the ortho-nitro group and the meta-methyl group relative to the formyl moiety dictates its reactivity, making it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthetic routes, key reactive pathways, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. 3-Methyl-2-nitrobenzaldehyde is registered under CAS Number 5858-27-5.[2][3][4][5]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | [2] |
| CAS Number | 5858-27-5 | [2][4] |
| Molecular Formula | C₈H₇NO₃ | [2][4] |
| Molecular Weight | 165.15 g/mol | [2][5] |
| Appearance | Crystalline solid | Inferred from related compounds |
| SMILES | CC1=C(C(=CC=C1)C=O)[O-] | [2][6] |
| InChIKey | HAGUMWGXABFJMN-UHFFFAOYSA-N | [2][6] |
| Storage Temp. | Under inert gas (Nitrogen or Argon) at 2-8°C |[5] |
Spectroscopic Profile: Deciphering the Structure
Spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-2-nitrobenzaldehyde. The key functional groups—aldehyde, nitro, and substituted aromatic ring—give rise to a distinct spectral signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the δ 9.5-10.5 ppm region.[7] The aromatic protons on the trisubstituted ring will appear between δ 7.0-8.5 ppm, with their splitting patterns dictated by their coupling relationships. The methyl group (-CH₃) protons will present as a singlet further upfield, generally around δ 2.5 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, typically above 185 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly influenced. The methyl carbon signal will be observed in the upfield region, around 15-25 ppm.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Two distinct strong bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1370 cm⁻¹ (symmetric stretch), confirm the presence of the nitro group (-NO₂).[7]
Synthesis Methodologies: Accessing the Intermediate
The synthesis of substituted nitrobenzaldehydes can be approached through several strategic routes. While a specific, optimized industrial synthesis for 3-Methyl-2-nitrobenzaldehyde is not detailed in publicly available literature, established organic chemistry principles allow for the design of a logical and effective protocol. A common strategy involves the selective oxidation of the corresponding toluene derivative.
Protocol: Oxidation of 3-Methyl-2-nitrotoluene
This method is predicated on the selective oxidation of a methyl group to an aldehyde in the presence of a nitro group. Reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can be employed, though controlling the reaction to prevent over-oxidation to the carboxylic acid is critical.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Methyl-2-nitrotoluene (1 equivalent) in a suitable non-polar solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Add a stoichiometric excess of an oxidizing agent (e.g., activated MnO₂, ~5-10 equivalents). The use of a heterogeneous oxidant simplifies workup.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the aldehyde while minimizing the formation of the corresponding carboxylic acid.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid manganese salts. Wash the filter cake with additional solvent.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methyl-2-nitrobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Methyl-2-nitrobenzaldehyde stems from the distinct reactivity of its aldehyde and nitro functional groups. These groups can be manipulated either independently or sequentially to generate a diverse array of more complex molecules.
A. Reactions of the Aldehyde Group
The electrophilic aldehyde is a prime site for nucleophilic attack and condensation reactions.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methyl-2-nitrobenzoic acid using common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (3-methyl-2-nitrophenyl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation is valuable as it leaves the nitro group intact for subsequent chemistry.
-
Condensation Reactions: The aldehyde is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. It readily participates in Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and reductive amination to produce secondary and tertiary amines.
B. Reactions of the Nitro Group
The reduction of the nitro group to an amine is one of the most powerful transformations, opening a gateway to a vast range of derivatives.
-
Reduction to Amine: The nitro group can be selectively reduced to a primary amine (2-amino-3-methylbenzaldehyde) using various methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This resulting aminobenzaldehyde is a key precursor for synthesizing heterocyclic systems like quinolines.
The diagram below illustrates these pivotal synthetic transformations.
Caption: Key synthetic pathways originating from 3-Methyl-2-nitrobenzaldehyde.
Applications in Research and Drug Development
Nitrobenzaldehydes are indispensable intermediates in the pharmaceutical industry.[8] For example, the related compound 3-nitrobenzaldehyde is a cornerstone in the synthesis of dihydropyridine calcium channel blockers like nicardipine and nitrendipine, which are widely used to treat hypertension.[8][9][10]
By analogy, 3-Methyl-2-nitrobenzaldehyde serves as a similarly versatile precursor. The strategic placement of the methyl group allows for the introduction of steric and electronic modifications to target molecules, enabling fine-tuning of their pharmacological properties. Its derivatives are key building blocks for:
-
Heterocyclic Chemistry: The corresponding 2-amino-3-methylbenzaldehyde, obtained via nitro reduction, is a valuable precursor for Friedländer annulation to produce substituted quinolines, a scaffold present in numerous bioactive compounds.
-
Medicinal Chemistry Scaffolds: The molecule can be used to synthesize novel Schiff bases, chalcones, and other structures that are frequently explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]
The workflow for leveraging this intermediate in a drug discovery context is depicted below.
Caption: Drug discovery workflow using the title compound as a key intermediate.
Safety and Handling
As with many nitroaromatic compounds and aldehydes, 3-Methyl-2-nitrobenzaldehyde requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
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PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]
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Molbase. (n.d.). 3-nitro-2-methylbenzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.
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PharmaCompass. (n.d.). m-Nitrobenzaldehyde Drug Information. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved from [Link]
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